

3-(Piperazin-1-yl)propanoic acid CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Piperazin-1-yl)propanoic acid

Cat. No.: B1363789

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An In-Depth Technical Guide to 3-(Piperazin-1-yl)propanoic acid

Executive Summary

3-(Piperazin-1-yl)propanoic acid, identified by CAS Number 27245-31-4, is a bifunctional organic compound that serves as a crucial building block in the fields of medicinal chemistry and drug development.^[1] Its structure, which integrates a hydrophilic piperazine ring with a reactive propanoic acid tail, offers synthetic versatility. The piperazine moiety is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, while the carboxylic acid provides a convenient handle for covalent modification, typically through amide bond formation. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety and handling procedures for laboratory and research professionals.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research. **3-(Piperazin-1-yl)propanoic acid** is commercially available from various suppliers, typically as a white crystalline solid with a purity of 98% or higher.^{[2][3]}

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	27245-31-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₁₄ N ₂ O ₂	[5]
Molecular Weight	158.20 g/mol	[6] [5]
IUPAC Name	3-(Piperazin-1-yl)propanoic acid	ChemScene [6]
Common Synonyms	1-(2-Carboxyethyl)piperazine, 3-(1-piperazinyl)propanoic acid	[2] [3]
InChI Key	RSEHHYMPNZWTGQ- UHFFFAOYSA-N	[3]
SMILES	O=C(O)CCN1CCNCC1	[6]

Table 2: Physicochemical and Computational Data

Property	Value	Source
Physical Form	White crystalline solid	[2]
Purity	≥95% - 98%	[2] [3] [6]
Boiling Point	199-201 °C	[3]
Topological Polar Surface Area (TPSA)	52.57 Å ²	[6]
logP	-0.6337	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	3	[6]
Storage Temperature	Ambient, or 4°C, protected from light	[3] [6]

Synthesis Protocol and Mechanistic Rationale

The synthesis of **3-(piperazin-1-yl)propanoic acid** is most commonly achieved via a Michael addition reaction. This approach is efficient and leverages readily available starting materials. The causality behind this choice is the high nucleophilicity of the secondary amines in piperazine, which readily attack the electron-deficient β -carbon of an α,β -unsaturated carbonyl compound like acrylic acid.

Experimental Protocol: Michael Addition of Piperazine to Acrylic Acid

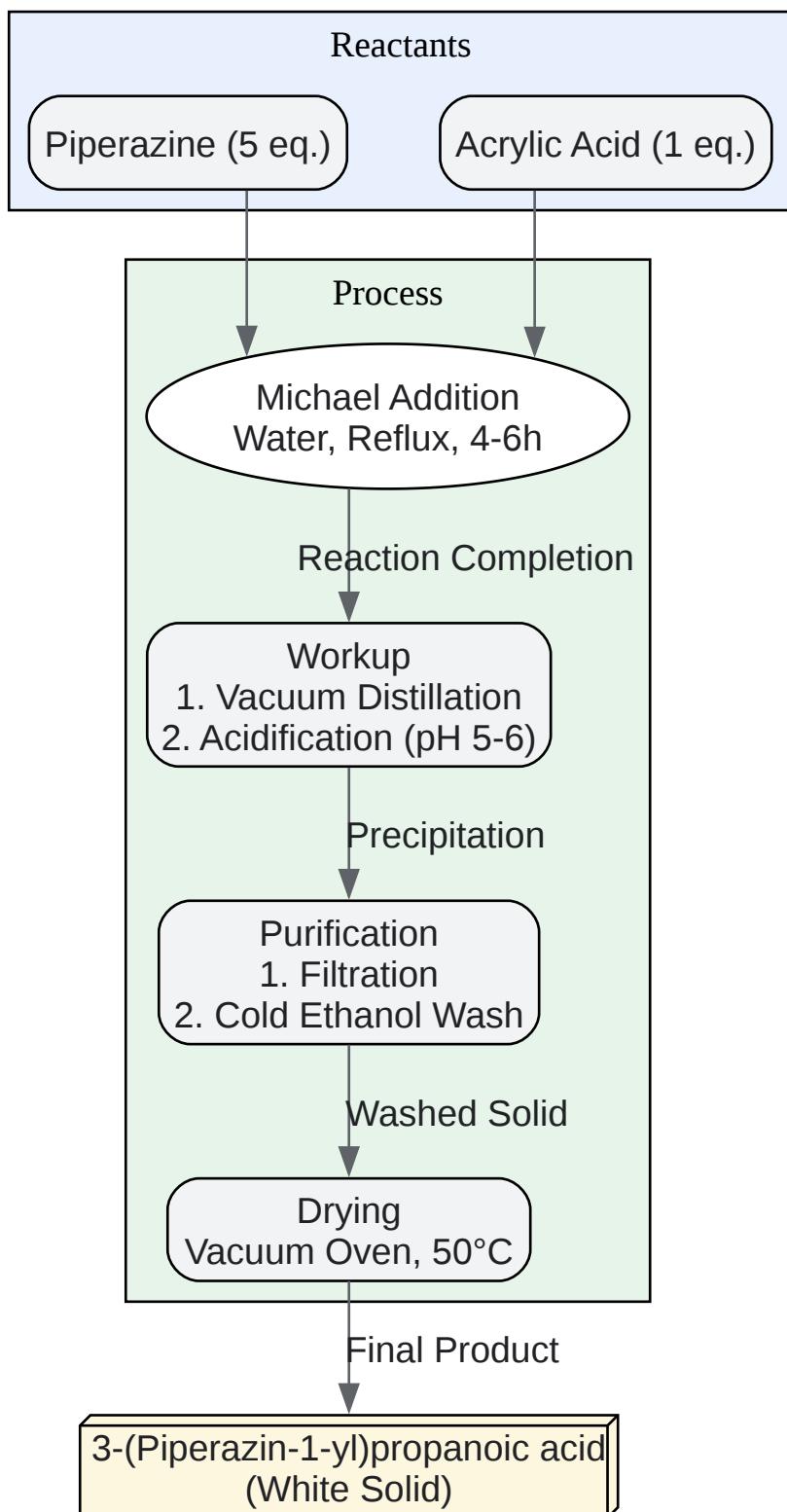
This protocol describes a standard, self-validating method for the synthesis. The key to ensuring a high yield of the desired mono-substituted product is the use of a significant molar excess of piperazine. This statistical control minimizes the formation of the di-substituted by-product, 2,2'-(piperazine-1,4-diyl)dipropanoic acid.

Step-by-Step Methodology:

- **Reactor Setup:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in water (200 mL). Stir until a homogenous solution is formed.
- **Reagent Addition:** To the stirring solution, add acrylic acid (1 equivalent) dropwise over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary. The dropwise addition is critical to control the reaction rate and temperature.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (acrylic acid) is consumed.
- **Workup and Isolation:** Cool the reaction mixture to room temperature. The large excess of piperazine is removed by vacuum distillation. The remaining aqueous solution is then acidified to a pH of ~5-6 with hydrochloric acid. At this isoelectric point, the product has minimal solubility and will precipitate.
- **Purification:** Collect the precipitated white solid by vacuum filtration and wash with cold ethanol to remove any remaining water-soluble impurities.

- Drying: Dry the purified product in a vacuum oven at 50°C overnight to yield **3-(piperazin-1-yl)propanoic acid** as a white solid.

Synthesis Workflow Diagram

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Caption: Synthesis workflow for **3-(piperazin-1-yl)propanoic acid**.

Applications in Research and Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for its ability to confer desirable physicochemical properties and engage in key binding interactions.^{[7][8]} Piperazine derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.^{[8][9]}

3-(Piperazin-1-yl)propanoic acid acts as a bifunctional linker, enabling the conjugation of the piperazine core to other molecular fragments.

- As a Scaffold: The piperazine nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets like G-protein coupled receptors (GPCRs) or ion channels.
- As a Linker: The terminal carboxylic acid is a versatile functional group. It can be readily activated (e.g., with EDC/HOBt) to form stable amide bonds with primary or secondary amines on another molecule, effectively "linking" the piperazine moiety to a different pharmacophore. This is a cornerstone of combinatorial chemistry and fragment-based drug design.

Role as a Bifunctional Linker Diagram

Caption: Role as a linker in drug design.

This compound and its derivatives are key intermediates in the synthesis of more complex molecules, including novel antibacterial and antifungal agents and various pharmacologically active heterocycles.^{[10][11][12]}

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While not acutely toxic, **3-(piperazin-1-yl)propanoic acid** is an irritant and requires proper handling.^[3]

Table 3: GHS Hazard Information

Code	Hazard Statement	Signal Word	Pictogram
H315	Causes skin irritation	Warning	GHS07
H319	Causes serious eye irritation	Warning	GHS07
H335	May cause respiratory irritation	Warning	GHS07

Source: Sigma-Aldrich[3]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust.[13][14]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety glasses or goggles.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[13]
 - Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.
- Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.[13][15]

Storage

- Keep containers securely sealed when not in use to prevent moisture absorption.[13]
- Store in a cool, dry, and well-ventilated place away from incompatible materials.[14]
- Some suppliers recommend refrigerated storage (4°C) and protection from light to ensure long-term stability.[6]

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, call a physician.[14]
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[14]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician immediately.

Conclusion

3-(Piperazin-1-yl)propanoic acid is more than a simple chemical reagent; it is a versatile and enabling tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the pharmacological significance of its piperazine core make it an invaluable building block for constructing novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the research and development of next-generation pharmaceuticals.

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- To cite this document: BenchChem. [3-(Piperazin-1-yl)propanoic acid CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363789#3-piperazin-1-yl-propanoic-acid-cas-number-and-synonyms]

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